Application: tBuMePhos is used as a ligand in Buchwald-Hartwig Cross Coupling Reactions, Arylations, Heck Reactions, and Reductions.
Method of Application: As a ligand, tBuMePhos is used to facilitate these reactions. The specific procedures would depend on the reaction being performed.
Application: Temephos is used for dengue vector control.
Method of Application: The application of the organophosphate larvicide temephos to water storage containers is one of the most commonly employed dengue vector control methods.
Results: All studies showed that using temephos led to a reduction in entomological indices.
Application: Resistance to temephos in Aedes aegypti populations across Mexico.
Method of Application: The frequency of temephos resistance in twenty-three Aedes aegypti populations was analyzed using the discriminating concentration (DC) of 0.012 mg/L.
Results: The populations of Ae. aegypti showed a high frequency of resistance (1× DC) with mortality rates below 93% in 22 of the 23 populations analyzed.
Application: Temephos is used for control of dengue vectors.
tBuMePhos, also known as 2-(Di-tert-butylphosphino)-2'-methylbiphenyl, is a phosphorus-based organic compound widely used as a ligand in organometallic chemistry. It was first synthesized and reported in 2004 []. tBuMePhos plays a significant role in scientific research due to its ability to form stable and selective catalysts for various organic transformations [, ].
The key feature of tBuMePhos's structure is the central phosphorus atom (P) bonded to two bulky tert-butyl groups (tBu) and a phenyl group (Ph) []. An additional methyl group (Me) is attached to the other end of the biphenyl backbone. This combination of bulky substituents and the aromatic biphenyl group creates a sterically hindered environment around the phosphorus atom []. This steric hindrance is crucial for the ligand's ability to control the geometry and reactivity of metal centers in catalysts [].
tBuMePhos is a versatile ligand that can participate in various catalytic cycles. A common reaction involves the formation of a metal complex with tBuMePhos, followed by the activation of a substrate molecule and subsequent bond formation or transformation []. The specific reactions vary depending on the chosen metal and reaction conditions. Here's an example:
Palladium-catalyzed Suzuki-Miyaura coupling reaction using tBuMePhos as a ligand:
(Aryl halide) + (Arylboronic acid) -> Biaryl + Pd(0) byproduct
This reaction uses a palladium complex with tBuMePhos to couple two aryl groups to form a new biaryl molecule [].
tBuMePhos functions as a chelating ligand, meaning it binds to the metal center through both the phosphorus atom and a biphenyl carbon atom. The bulky tert-butyl groups and the biphenyl moiety create a steric environment that influences the coordination sphere of the metal and controls its reactivity []. This steric modulation allows for selective binding of substrates and promotes desired reaction pathways in catalysis [].
Irritant